molecular formula C20H29NO3S B1327351 Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate CAS No. 898782-66-6

Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate

Cat. No.: B1327351
CAS No.: 898782-66-6
M. Wt: 363.5 g/mol
InChI Key: AQXQAWGUMRWGDB-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate is a chemical compound with the molecular formula C20H29NO3S. It is known for its unique structure, which includes a thiomorpholine ring and a phenyl group. This compound is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate typically involves the reaction of 7-oxoheptanoic acid with 2-(thiomorpholinomethyl)phenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Employed in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate involves its interaction with specific molecular targets. The thiomorpholine ring and phenyl group allow it to bind to proteins and enzymes, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-oxo-7-[2-(morpholinomethyl)phenyl]heptanoate: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    Ethyl 7-oxo-7-[2-(piperidinylmethyl)phenyl]heptanoate: Contains a piperidine ring instead of a thiomorpholine ring.

Uniqueness

Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

ethyl 7-oxo-7-[2-(thiomorpholin-4-ylmethyl)phenyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3S/c1-2-24-20(23)11-5-3-4-10-19(22)18-9-7-6-8-17(18)16-21-12-14-25-15-13-21/h6-9H,2-5,10-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXQAWGUMRWGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643854
Record name Ethyl 7-oxo-7-{2-[(thiomorpholin-4-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-66-6
Record name Ethyl 7-oxo-7-{2-[(thiomorpholin-4-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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